5-溴-2-(1,3-二氧杂环戊二烷-2-基)吡啶

描述

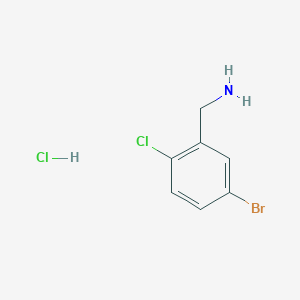

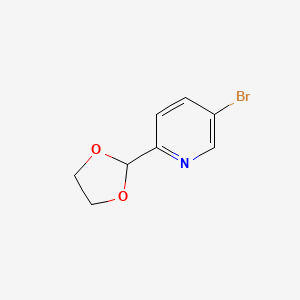

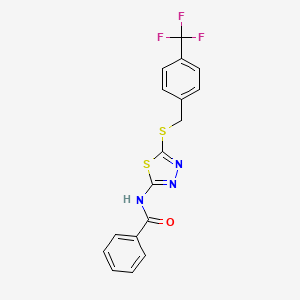

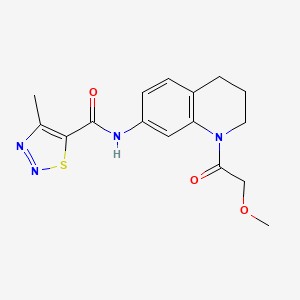

“5-Bromo-2-(1,3-dioxolan-2-yl)pyridine” is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrNO2/c9-6-2-1-3-10-7 (6)8-11-4-5-12-8/h1-3,8H,4-5H2 . This indicates that the molecule consists of a pyridine ring with a bromine atom and a 1,3-dioxolane group attached to it .Physical And Chemical Properties Analysis

This compound has a molecular weight of 230.06 . The physical form and other specific physical and chemical properties of this compound are not well documented in the available literature.科学研究应用

合成新衍生物

合成梅尔德伦酸衍生物:Kuhn 等人(2003 年)的一项研究描述了 1-{2,2-二甲基-4,6-二氧代-5-(1-吡啶)-1,3-二氧杂环-5-基}吡啶内盐的合成,这是一种利用 2-溴-5,5-二甲基-4,6-二氧代-1,3-二氧杂环合成梅尔德伦酸衍生物的新途径 (Kuhn、Al-Sheikh 和 Steimann,2003 年)。

合成杂环系统:Bogolyubov 等人(2004 年)的另一项研究利用 4-(溴亚甲基)-5,5-二甲基-1,3-二氧杂环-2-酮作为“掩蔽”的 α-溴-α'-羟基酮,合成各种杂环系统 (Bogolyubov、Chernysheva 和 Semenov,2004 年)。

光谱和光学研究

光谱表征:Vural 和 Kara(2017 年)对 5-溴-2-(三氟甲基)吡啶进行了光谱表征,包括傅里叶变换红外光谱(FT-IR)和核磁共振(NMR)光谱 (Vural 和 Kara,2017 年)。

光致异构化研究:Vetokhina 等人(2012 年)研究了 2-(1H-吡唑-5-基)吡啶和相关衍生物中的光致异构化,深入了解了此类化合物的激发态动力学 (Vetokhina 等人,2012 年)。

生物和医学应用

抗菌和抗肿瘤活性:Liu 等人(1996 年)的一项研究合成了和评估了吡啶-2-甲醛硫代氨基甲腙的 3-和 5-氨基衍生物,包括 5-溴-2-(1,3-二氧杂环-2-基)吡啶的衍生物,以了解它们的抗菌和抗肿瘤活性 (Liu 等人,1996 年)。

对核糖核苷酸还原酶的抑制作用:Liu 等人(1996 年)的另一项研究还报道了这些化合物对核糖核苷酸还原酶活性的抑制作用,以及它们对 L1210 白血病的体外和体内抗肿瘤活性 (Liu、Lin、Cory、Cory 和 Sartorelli,1996 年)。

化学和物理表征

合成有机金属配合物:Heard 等人(2003 年)的研究重点是合成具有手性非外消旋的 2-(二氧杂环基)-6-(二氧杂环基)吡啶配体的三羰基铼(I)卤化物配合物,有助于理解涉及此类配体的有机金属化学 (Heard、King、Sroisuwan 和 Kaltsoyannis,2003 年)。

吡啶衍生物的荧光性质:Girgis、Kalmouch 和 Hosni(2004 年)合成了一系列 N-[(4,6-二芳基-3-吡啶腈)-2-基]氨基酸酯,并评估了它们的荧光性质,有助于理解这些化合物的な光学特性 (Girgis、Kalmouch 和 Hosni,2004 年)。

安全和危害

属性

IUPAC Name |

5-bromo-2-(1,3-dioxolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-1-2-7(10-5-6)8-11-3-4-12-8/h1-2,5,8H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCADPDVDFTZFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2811508.png)

![4-(4-fluorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2811514.png)

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(tert-butyl)urea](/img/structure/B2811515.png)